methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate
Description
Methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate is a synthetic organic compound featuring a pyrimidine core substituted with a 4-octyloxyphenyl group and a methylidene-3-oxobutanoate ester. The (2Z)-configuration of the methylidene group is critical for its stereochemical stability and reactivity.
Properties
IUPAC Name |
methyl (2Z)-2-[[2-(4-octoxyphenyl)pyrimidin-4-yl]methylidene]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-4-5-6-7-8-9-16-30-21-12-10-19(11-13-21)23-25-15-14-20(26-23)17-22(18(2)27)24(28)29-3/h10-15,17H,4-9,16H2,1-3H3/b22-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMZFRKMSMTKR-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C=C(C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)/C=C(/C(=O)C)\C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate, with the CAS number 477888-63-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C24H30N2O4
- Molecular Weight : 410.51 g/mol
- Purity : 90% (commercially available) .
The compound's biological activity is largely attributed to its structural features, particularly the pyrimidine ring and the octyloxyphenyl moiety. Pyrimidines are known for their diverse biological activities, including anticancer properties and antimicrobial effects. The presence of the octyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against ESKAPE pathogens, a group known for their antibiotic resistance. While direct studies on this compound are sparse, its related compounds have shown promising results in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the pyrimidine ring or the substituents can significantly alter its pharmacological profile. For example, alterations in the position of substituents on the pyrimidine ring have been linked to changes in potency against specific cancer cell lines .
Case Studies
- Anticancer Efficacy : A study evaluating similar pyrimidine derivatives demonstrated that modifications led to enhanced apoptosis in cancer cell lines such as MCF-7 and MV4-11. These findings suggest that this compound could be further explored for its potential anticancer properties .
- Antimicrobial Screening : In a comparative analysis of various pyrimidine compounds, several demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structural similarity of this compound suggests it may exhibit similar antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine-Based Derivatives
Z-Azoxystrobin (Methyl (2Z)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate)
- Molecular Formula : C₂₂H₁₇N₃O₅ (vs. C₂₄H₂₆N₂O₅ for the target compound).
- Key Differences: Z-Azoxystrobin contains a cyanophenoxy substituent on the pyrimidine ring, enhancing its fungicidal activity by disrupting mitochondrial respiration in fungi. The target compound substitutes the cyanophenoxy group with a 4-octyloxyphenyl chain, which likely increases lipophilicity and membrane permeability.
Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione
- Key Differences :
Functional Analogues in Patent Literature
The European Patent Application EP 4 374 877 A2 describes pyrimidine-containing carboxamide derivatives with spirocyclic systems, such as 7-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide .
- Key Differences :
Physicochemical and Reactivity Comparisons
Q & A
Q. What synthetic strategies are optimal for preparing methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate with high stereochemical purity?
Methodological Answer: The compound’s synthesis requires careful control of the Z-configuration at the methylidene group. A two-step approach is recommended:
Knoevenagel condensation : React 3-oxobutanoate derivatives with 2-[4-(octyloxy)phenyl]pyrimidine-4-carbaldehyde under basic conditions (e.g., piperidine in ethanol). Monitor reaction progress via TLC to minimize side products.
Stereochemical control : Use low-temperature crystallization (e.g., ethanol at 0–5°C) to isolate the Z-isomer, as the E-isomer may co-crystallize at higher temperatures. Confirm stereochemistry via NOESY NMR (cross-peaks between the pyrimidine proton and methylidene group) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm ensures >98% purity (retention time ~8.2 min) .
- Spectroscopy :
- 1H NMR : Key signals include the singlet for the methyl ester (~3.8 ppm), pyrimidine protons (8.6–9.1 ppm), and octyloxy chain protons (0.8–4.3 ppm).
- IR : Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 493.2 .
Q. What crystallographic techniques are suitable for resolving its 3D structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Key parameters:
- Space group : Likely monoclinic (e.g., P2₁/c).
- Bond lengths : Expect C=O (1.21 Å) and C=C (1.34 Å) distances consistent with conjugation. Compare with structurally analogous compounds (e.g., pyrimidinylmethylidene derivatives) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted spectral data?
Methodological Answer: Discrepancies in NMR chemical shifts (e.g., deshielded pyrimidine protons) may arise from solvent effects or tautomerism. Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:
Solvent modeling : Apply the polarizable continuum model (PCM) for DMSO or CDCl₃.
Tautomer analysis : Calculate Gibbs free energy differences between keto-enol or Z/E forms. Match computed shifts to experimental data to identify dominant tautomers .
Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?
Methodological Answer: The pyrimidine ring’s electron-deficient nature makes it prone to unintended substitutions.
- Electrophilic substitution : Protect the methylidene group with a temporary silyl ether before bromination.
- Cross-coupling : Use Pd(PPh₃)₄ with arylboronic acids under inert conditions. Optimize equivalents of base (e.g., K₂CO₃) to prevent ester hydrolysis .
Q. How can the compound’s tautomeric behavior impact its biological activity?
Methodological Answer: The α,β-unsaturated ketone moiety may exhibit keto-enol tautomerism, altering binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
